molecular formula C21H18ClN3O5 B108468 Lenvatinib Impurity F CAS No. 417717-21-6

Lenvatinib Impurity F

Cat. No.: B108468
CAS No.: 417717-21-6
M. Wt: 427.8 g/mol
InChI Key: WVPCSJGFZLUZOU-UHFFFAOYSA-N
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Description

Lenvatinib Impurity F is a byproduct formed during the synthesis of lenvatinib, a multitargeted tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product.

Mechanism of Action

Target of Action

Lenvatinib Impurity F, also known as “4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid”, is a multi-targeted tyrosine kinase inhibitor . It primarily targets vascular endothelial growth factor receptors (VEGFR) 1–3, fibroblast growth factor receptors (FGFR) 1–4, platelet-derived growth factor receptor-alpha (PDGFRα), and proto-oncogenes RET and KIT . These targets play a crucial role in promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response .

Mode of Action

Lenvatinib inhibits the kinase activities of its targets, blocking the receptors required for tumor growth and blood vessel development . This inhibition disrupts the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation . It also affects pathogenic angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of the aforementioned targets by Lenvatinib affects several biochemical pathways. For instance, the overexpression of FGFR accompanied by the activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contributes to lenvatinib resistance . These pathways regulate cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Pharmacokinetics

Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The inhibition of the kinase activities of its targets by Lenvatinib leads to the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . This results in potent antitumor activity against various human cancer cell lines .

Action Environment

The action, efficacy, and stability of Lenvatinib can be influenced by various environmental factors. For instance, the development of resistance to Lenvatinib has been observed with the gradual increase in its application . Furthermore, the exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that the patient’s health status can influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenvatinib Impurity F involves multiple steps, including the formation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one method involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form an intermediate, which is then further reacted to produce this compound .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to minimize the formation of impurities. Techniques such as Quality by Design (QbD) and green chemistry principles are employed to optimize the synthesis process. This includes the use of environmentally friendly solvents and reagents, as well as the implementation of robust purification methods to isolate and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions: Lenvatinib Impurity F can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions involving halogenated intermediates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Lenvatinib Impurity F is primarily studied in the context of pharmaceutical research to ensure the purity and safety of lenvatinib. Its applications include:

Comparison with Similar Compounds

    Lenvatinib Impurity A: Another byproduct formed during the synthesis of lenvatinib, with a different chemical structure and properties.

    Lenvatinib Impurity B: A structurally related impurity that can form under specific synthetic conditions.

    Lenvatinib Impurity C: An impurity with distinct chemical characteristics, often formed during the degradation of lenvatinib.

Uniqueness of Lenvatinib Impurity F: this compound is unique in its specific formation pathway and chemical structure. Its identification and control are essential for ensuring the purity and safety of lenvatinib. Compared to other impurities, this compound may have different reactivity and stability, necessitating tailored analytical methods for its detection and quantification .

Properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPCSJGFZLUZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118571
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417717-21-6
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=417717-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After adding methanol (48 ml) and 2N aqueous sodium hydroxide (16 ml) to methyl 4-(3-chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxylate (2.87 g, 6.50 mmol), the mixture was stirred at room temperature for 1.5 hours and at 60° C. for 15 minutes. The reaction solution was allowed to cool to room temperature, and after neutralization by addition of 1N hydrochloric acid, the methanol was distilled off and the precipitated light brown crystals were filtered out, thoroughly washed with water and dried at 70° C. to obtain the title compound (2.628 g, 6.14 mmol, 94.6%).
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94.6%

Synthesis routes and methods II

Procedure details

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